

Laboratory Guide: Handling & Functionalization of Octahydrocyclopenta[c]pyrrol-5-ol

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Compound of Interest

Compound Name: Octahydrocyclopenta[c]pyrrol-5-ol

Cat. No.: B8625581

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Abstract & Chemical Context

Octahydrocyclopenta[c]pyrrol-5-ol is a bicyclic, saturated amino alcohol widely utilized as a "privileged scaffold" in medicinal chemistry.^[1] Its rigid 3D structure—typically a cis-fused bicyclic system—provides a defined spatial orientation for pharmacophores, making it a critical building block for kinase inhibitors (e.g., p38 MAP kinase), autotaxin inhibitors, and antiviral agents.

This guide addresses the specific challenges of handling this compound, primarily supplied as the hydrochloride salt. Key technical hurdles include its hygroscopicity, the need for selective functionalization (distinguishing the secondary amine from the secondary alcohol), and the verification of its relative stereochemistry.

Health, Safety, and Environment (HSE)

Hazard Identification

- GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
- Physical State: White to off-white solid (HCl salt).^[1]

- Sensitivities: Hygroscopic.[1] The free base is sensitive to CO₂ (carbamate formation in air).

Handling Protocols

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Use a dust mask (N95) if weighing open powders outside a fume hood.[1]
- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The container must be resealed with Parafilm immediately after use to prevent water absorption, which turns the free-flowing solid into a sticky gum.[1]

Characterization & Quality Control (QC)[1]

Before initiating synthesis, verify the identity and salt form.[1] Commercial batches may contain varying amounts of water or residual solvents.[1]

¹H NMR Diagnostic Signals[1]

- Solvent: D₂O (for HCl salt) or CDCl₃ (for free base/protected derivatives).
- Key Signals (HCl Salt in D₂O):
 - H-5 (Methine attached to OH): Multiplet at ~4.2–4.5 ppm.[1]
 - H-1/H-3 (Pyrrolidine methylenes): Broad multiplets at ~3.2–3.5 ppm (deshielded by N+).[1]
 - H-3a/H-6a (Bridgehead methines): Multiplet at ~2.8–3.1 ppm.[1]
- Stereochemistry Check: The cis-fusion is characterized by a strong NOE correlation between H-3a and H-6a.[1]

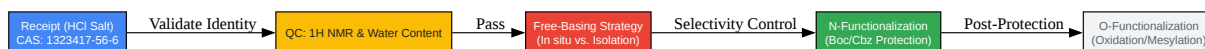
Mass Spectrometry

- Method: LC-MS (ESI+).[1]
- Expected m/z: 142.1 [M+H]⁺ (Free base MW = 141.21).
- Note: In the HCl salt, the chloride counterion is not visible in positive mode but can be confirmed via silver nitrate precipitation test if stoichiometry is in question.

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for handling and derivatizing the compound, ensuring selective reaction at the nitrogen center before modifying the alcohol.



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Figure 1: Critical workflow for processing **octahydrocyclopenta[c]pyrrol-5-ol**. Note the mandatory N-protection step prior to O-functionalization to prevent chemoselectivity issues.

Protocol A: Free-Basing & N-Boc Protection (One-Pot)

Objective: Convert the HCl salt to the N-Boc protected derivative to mask the amine nucleophile, enabling safe handling of the alcohol.[1] Rationale: Isolating the free base is risky due to its polarity and potential volatility.[1] A biphasic Schotten-Baumann condition is preferred for efficiency.[1]

Materials

- **Octahydrocyclopenta[c]pyrrol-5-ol** HCl (1.0 eq)[1][2]
- Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]
- Sodium Hydroxide (NaOH) (2.5 eq) or Triethylamine (3.0 eq)[1]
- Solvent: Dioxane/Water (1:1) or DCM.[1]

Step-by-Step Procedure

- **Dissolution:** In a round-bottom flask, dissolve 1.0 g of the HCl salt in 10 mL of water.
- **Basification:** Cool to 0°C. Add NaOH (2.5 eq) dissolved in minimal water.
 - **Self-Validating Step:** Check pH > 12 using pH paper.[1] If not, add more base.[1]

- Reagent Addition: Add a solution of Boc₂O (1.1 eq) in 10 mL Dioxane dropwise over 15 minutes.
- Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–16 hours.
 - Monitoring: TLC (5% MeOH in DCM).[1] Stain with Ninhydrin.[1]
 - Success Criteria: The starting material spot (baseline, purple/red with Ninhydrin) should disappear. The product (R_f ~0.4–0.6) will not stain strongly with Ninhydrin but may char with KMnO₄. [1]
- Workup:
 - Dilute with Ethyl Acetate (EtOAc).[1]
 - Separate phases.[1][3] Extract aqueous layer 2x with EtOAc.[1]
 - Wash combined organics with 1M HCl (to remove unreacted amine traces) and Brine.[1]
 - Dry over Na₂SO₄ and concentrate.[1][3]
- Result: Yields tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate as a viscous oil or low-melting solid.

Protocol B: Oxidation to Ketone (Swern or Dess-Martin)

Objective: Convert the 5-hydroxyl group to a ketone for subsequent reductive amination or Grignard addition.[1] Pre-requisite: Protocol A (N-must be protected).[1]

Materials

- N-Boc-octahydrocyclopenta[c]pyrrol-5-ol (1.0 eq)[1]
- Dess-Martin Periodinane (DMP) (1.2 eq)[1]
- Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure

- Setup: Flame-dry a flask and cool under Argon. Dissolve N-Boc alcohol in dry DCM (0.1 M).
- Oxidation: Add DMP (1.2 eq) in one portion at 0°C.
- Stirring: Allow to warm to RT and stir for 2–4 hours.
 - Self-Validating Step: TLC (30% EtOAc/Hexane).[1] The ketone typically runs higher (less polar) than the alcohol.
- Quench: Add a 1:1 mixture of sat. NaHCO₃ and sat.[1] Na₂S₂O₃.[1][4] Stir vigorously until the biphasic mixture becomes clear (hydrolysis of iodine byproducts).
- Isolation: Extract with DCM, dry, and concentrate.
- Data Check: IR spectrum should show a strong ketone C=O stretch at ~1740 cm⁻¹ (distinct from the carbamate C=O at ~1690 cm⁻¹).

Troubleshooting & Stereochemistry

Stereochemical Integrity

The cis-fused junction is thermodynamically stable but can epimerize under harsh basic conditions if a ketone is present at the bridgehead (not applicable here, but relevant if oxidizing C-1/C-3).[1]

- Verification: Use 2D NOESY NMR.
 - Cis-isomer: Strong NOE between H-3a and H-6a.[1]
 - Trans-isomer: No NOE between these protons.[1]

Solubility Issues

- Problem: HCl salt is insoluble in DCM/Ether.
- Solution: Use Methanol or Water for initial dissolution.[1] Do not attempt to extract the salt into organic solvents; it will remain in the aqueous phase.[1]

Quantitative Data Summary

Property	Value / Condition	Note
Molecular Weight	163.65 g/mol (HCl Salt)	Free Base: 141.21 g/mol
Solubility	High: H ₂ O, MeOH, DMSO	Low: DCM, Hexane, Et ₂ O
pKa (Conj.[1] Acid)	~10.5	Typical for secondary amines
Storage	2–8°C, Desiccated	Hygroscopic

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67281394, (3aR,5S,6aS)-**octahydrocyclopenta[c]pyrrol-5-ol** hydrochloride. Retrieved from [\[Link\]](#)

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Sources

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